molecular formula C24H21FN2O2 B10920953 1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10920953
M. Wt: 388.4 g/mol
InChI Key: PQJMWGOYAHJXAP-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorobenzyl group and two methoxyphenyl groups attached to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the fluorobenzyl and methoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Substitution Reactions:

    Coupling Reactions: The methoxyphenyl groups can be introduced via coupling reactions, such as Suzuki or Stille coupling, using methoxyphenyl boronic acids or stannanes.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-fluorobenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of fluorobenzyl and methoxyphenyl groups attached to the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21FN2O2/c1-28-23-12-5-3-10-19(23)21-15-22(20-11-4-6-13-24(20)29-2)27(26-21)16-17-8-7-9-18(25)14-17/h3-15H,16H2,1-2H3

InChI Key

PQJMWGOYAHJXAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=CC=C4OC

Origin of Product

United States

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